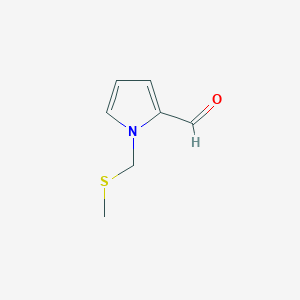
1-((Methylthio)methyl)-1H-pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((Methylthio)methyl)-1H-pyrrole-2-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a pyrrole derivative that contains a methylthio group and an aldehyde functional group, making it an important building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-((Methylthio)methyl)-1H-pyrrole-2-carbaldehyde is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
1-((Methylthio)methyl)-1H-pyrrole-2-carbaldehyde has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of matrix metalloproteinases, and act as a fluorescent probe for the detection of metal ions. However, its effects on normal cells and tissues are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-((Methylthio)methyl)-1H-pyrrole-2-carbaldehyde is its versatility in organic synthesis. It can be used as a building block for the synthesis of various pyrrole-based compounds. It is also a useful fluorescent probe for the detection of metal ions. However, its potential as an anti-tumor agent is still under investigation, and its effects on normal cells and tissues need to be further studied.
Direcciones Futuras
There are several future directions for the study of 1-((Methylthio)methyl)-1H-pyrrole-2-carbaldehyde. One direction is to investigate its potential as an anti-tumor agent in vivo. Another direction is to study its effects on normal cells and tissues. Further research is also needed to fully understand its mechanism of action and its potential as a fluorescent probe for the detection of metal ions. Additionally, its potential applications in other fields such as materials science and catalysis should be explored.
Métodos De Síntesis
The synthesis of 1-((Methylthio)methyl)-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One of the most common methods is the reaction of 2-(methylthio)pyrrole with paraformaldehyde in the presence of an acid catalyst. Another method involves the reaction of 2-(methylthio)pyrrole with chloroacetaldehyde in the presence of a base catalyst. Both methods result in the formation of 1-((Methylthio)methyl)-1H-pyrrole-2-carbaldehyde with high yield and purity.
Aplicaciones Científicas De Investigación
1-((Methylthio)methyl)-1H-pyrrole-2-carbaldehyde has been widely used in scientific research due to its potential applications in various fields. It is commonly used as a building block in organic synthesis, especially in the synthesis of pyrrole-based compounds. It has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc. In addition, it has been studied for its potential as an anti-tumor agent due to its ability to induce apoptosis in cancer cells.
Propiedades
Número CAS |
126400-46-2 |
|---|---|
Nombre del producto |
1-((Methylthio)methyl)-1H-pyrrole-2-carbaldehyde |
Fórmula molecular |
C7H9NOS |
Peso molecular |
155.22 g/mol |
Nombre IUPAC |
1-(methylsulfanylmethyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C7H9NOS/c1-10-6-8-4-2-3-7(8)5-9/h2-5H,6H2,1H3 |
Clave InChI |
HYNHMUBAOVEARQ-UHFFFAOYSA-N |
SMILES |
CSCN1C=CC=C1C=O |
SMILES canónico |
CSCN1C=CC=C1C=O |
Sinónimos |
1H-Pyrrole-2-carboxaldehyde, 1-[(methylthio)methyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



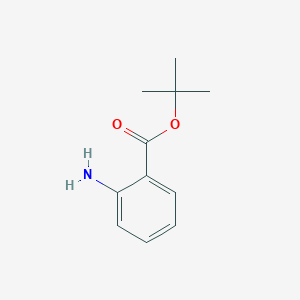
![tert-butyl 2-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B153154.png)
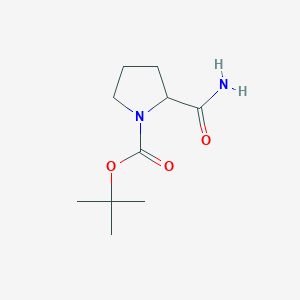
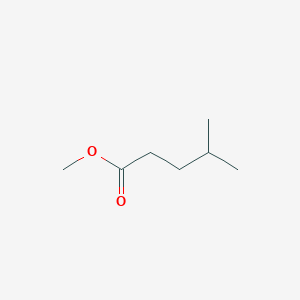
![1-(2-Chloro-5-(hydroxy(oxido)amino)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B153160.png)

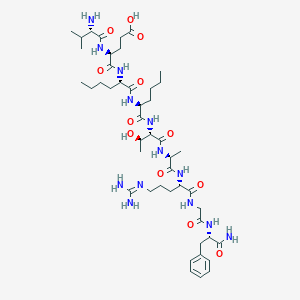
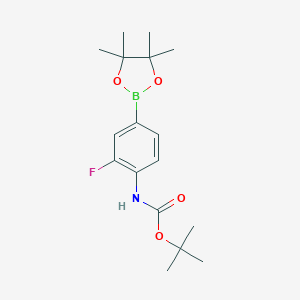

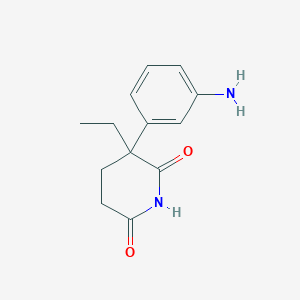

![Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B153180.png)
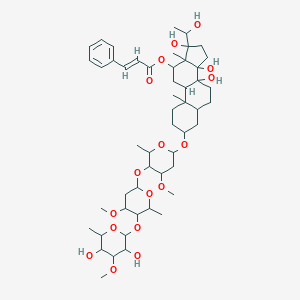
![Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B153183.png)